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Compound of Interest

Compound Name: 4-Fluoro-6-iodo-1H-indazole

Cat. No.: B1343676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, renowned for its role in the

development of potent kinase inhibitors. The introduction of a fluorine atom at the 4-position of

the indazole ring significantly influences the molecule's electronic properties, often enhancing

binding affinity and metabolic stability. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of 4-fluoro-indazole analogs, offering insights into their

therapeutic potential.

I. Performance Comparison of 4-Fluoro-Indazole
Analogs as Kinase Inhibitors
The following tables summarize the in vitro potency of various 4-fluoro-indazole analogs

against key protein kinases implicated in cancer and other diseases. These kinases include

members of the Polo-like kinase (PLK) and Aurora kinase families, which are critical regulators

of cell division, as well as Fibroblast Growth Factor Receptors (FGFRs), which play a role in

cell proliferation and differentiation.

Table 1: Inhibition of Polo-like Kinase 4 (PLK4) by 4-
Fluoro-Indazole Analogs
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Compound ID
Modification from
Lead

PLK4 IC50 (nM)
Cellular
Antiproliferative
IC50 (µM)

Lead Compound (28t) N/A 74
>10 (MCF-7), >10

(IMR-32)

A01

Removal of fluorine

from the terminal

phenyl ring of a

related analog

11 Not Reported

C05

Modification of the

hydrophilic fragment

of A01

< 0.1
0.979 (MCF-7), 0.948

(IMR-32)

Data compiled from studies on novel PLK4 inhibitors.[1]

SAR Insights:

The initial lead compound (28t) demonstrated moderate kinase inhibitory activity but lacked

cellular potency.[1]

Removal of a fluorine atom from the terminal phenyl ring in a related analog (leading to

compound A01) significantly improved kinase inhibitory activity, suggesting that excessive

fluorination in that region may be detrimental.[1]

Systematic investigation and modification of the hydrophilic, solvent-exposed moiety of the

molecule led to the discovery of highly potent inhibitors like C05, which exhibited exceptional

kinase inhibition and potent antiproliferative effects against breast cancer (MCF-7) and

neuroblastoma (IMR-32) cell lines.[1]

Table 2: Inhibition of Aurora Kinases by Indazole
Analogs
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Compound ID Target Kinase IC50 (nM)

PHA-739358 Aurora A 13

Aurora B 79

Aurora C 61

AMG-900 Aurora A 5

Aurora B 4

Aurora C 1

Indazole Derivative 17 Aurora A & B
Potent (Specific IC50 not

provided)

Indazole Derivative 21 Aurora B selective
Potent (Specific IC50 not

provided)

Indazole Derivative 30 Aurora A selective
Potent (Specific IC50 not

provided)

Data compiled from reviews and studies on Aurora kinase inhibitors.[2][3]

SAR Insights:

The indazole scaffold is a versatile template for developing both pan-Aurora kinase inhibitors

and isoform-selective inhibitors.[2]

Substituents on the indazole ring can be modified to achieve selectivity for either Aurora A or

Aurora B. For instance, specific substitutions can target residues like Arg220, Thr217, or

Glu177 in the kinase binding pocket, driving isoform selectivity.[2]

Table 3: Inhibition of Fibroblast Growth Factor Receptor
1 (FGFR1) by Indazole Analogs
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Compound ID Modification FGFR1 IC50 (nM)

14a Phenyl substitution 15

14d
Additional fluorine on the

phenyl ring
5.5

Data compiled from a review on indazole-based kinase inhibitors.[4]

SAR Insights:

The presence of a fluorine atom on the phenyl ring of the indazole analog can significantly

enhance its inhibitory activity against FGFR1.[4] This highlights the favorable interactions

that fluorine can introduce, potentially through enhanced binding affinity or altered electronic

properties.

II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

ADP-Glo™ Kinase Assay Kit (Promega)

Target kinase (e.g., PLK4, Aurora A)

Substrate peptide/protein

Test compounds (4-fluoro-indazole analogs)

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ATP solution
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384-well white plates

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a 384-well plate, add 2.5 µL of the test compound solution or a vehicle control.

Add 2.5 µL of a 2x kinase/substrate mixture to each well.

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is

10 µL.

Incubate the plate at room temperature for 60 minutes.

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete

the remaining ATP.

Incubate at room temperature for 40 minutes.

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a plate reader.

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine

the IC50 value.[5]

Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Materials:

Cancer cell lines (e.g., MCF-7, IMR-32)
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Cell culture medium and supplements

Test compounds (4-fluoro-indazole analogs)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

96-well plates

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at

37°C in a humidified 5% CO2 atmosphere.

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the

formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value.[5]

III. Visualizing Molecular Interactions and Workflows
Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate a key signaling pathway targeted by indazole derivatives and

a general workflow for their evaluation.
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Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based

compounds.
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Caption: General workflow for the evaluation of new kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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